REACTION_CXSMILES
|
Cl[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([Li])CCC.[CH3:12][N:13]([CH3:16])C=O.[O:17]1CCC[CH2:18]1>>[CH3:12][N:13]([CH3:16])[C:2]1[S:3][C:4]([CH:18]=[O:17])=[CH:5][N:6]=1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC=1SC=CN1
|
Name
|
|
Quantity
|
1.03 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.213 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring 10 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed slowly to room temperature over 2 h
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water (80 μL)
|
Type
|
STIRRING
|
Details
|
stirred for 24 h at room temperature
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After the volatiles were removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed (silica gel, 50% ethyl acetate in petroleum ether)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1SC(=CN1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |